Aclacinomycin X
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Overview
Description
Aclacinomycin X is a natural product found in Streptomyces galilaeus with data available.
Scientific Research Applications
Antibiotic and Anticancer Properties
Aclacinomycin X is identified as a novel anthracycline antibiotic, derived from Streptomyces galilaeus. It exhibits in vitro cytotoxicity against several human tumor cell lines, highlighting its potential in cancer therapy (Kim, Kim, Yoo, & Lee, 1996).
Topoisomerase Inhibition
Aclacinomycin A, a closely related compound, stabilizes topoisomerase I covalent complexes. This indicates that aclacinomycin represents a novel class of combined topoisomerase I/II inhibitor, important in the context of cancer treatment (Nitiss, Pourquier, & Pommier, 1997).
Antiinvasive Potential
The antiinvasive properties of aclacinomycin (Aclarubicin) have been assessed, showing its ability to inhibit cell migration and invasion in tumor cells. This offers a novel application for aclacinomycin in potentially reducing tumor metastasis (Addadi-Rebbah et al., 2004).
Immunomodulatory Effects
Studies have shown that aclacinomycin can enhance the functional capacity of antigen-presenting cells, like macrophages, in mice. This suggests potential applications in immunotherapy (Bravo‐Cuellar et al., 1997).
NK-Cell Activity Enhancement
Aclacinomycin has been found to either enhance or inhibit NK-cell activity in the immune system, depending on the dose. This dual effect offers insights into its possible use in modulating immune responses in cancer therapy (Andrade Mena, Orbach-Arbouys, & Mathé, 1986).
Synthesis for Structural Analogs
The successful synthesis of aklavinone, a component of aclacinomycin A, by various research groups has paved the way for creating and testing structural analogs of aclacinomycin, which might have clinical applications (Fox, 1981).
properties
Molecular Formula |
C42H52N2O15 |
---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H52N2O15/c1-8-42(52)16-28(32-21(34(42)40(51)53-7)12-22-33(37(32)50)36(49)31-20(35(22)48)10-9-11-25(31)45)57-29-14-24(44(5)6)38(18(3)54-29)58-30-15-27(47)39(19(4)55-30)59-41-23(43)13-26(46)17(2)56-41/h9-13,17-19,24,27-30,34,38-39,41,45,47,50,52H,8,14-16,43H2,1-7H3 |
InChI Key |
OHMUKIWRHXAZQS-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O |
synonyms |
aclacinomycin aclacinomycin B aclacinomycin Hydrochloride aclacinomycin M aclacinomycin N aclacinomycin S aclacinomycin T aclacinomycin X aclacinomycin Y aclacinomycins MA 144 N1 MA 144 S1 siwenmycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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